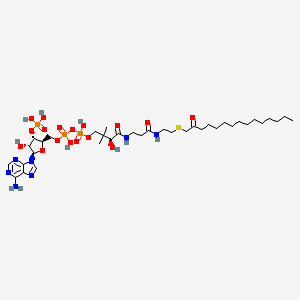

S-(2-Oxo)pentadecylcoa

Descripción

Propiedades

Fórmula molecular |

C36H64N7O17P3S |

|---|---|

Peso molecular |

991.9 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31-,35-/m1/s1 |

Clave InChI |

JKWHUJMJVNMKEF-SXKLBCNJSA-N |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Structural Biology of S 2 Oxo Pentadecyl Coa Interactions with N Myristoyltransferase Nmt

Characterization of NMT-S-(2-Oxo)pentadecyl-CoA Ternary Complexes

The use of S-(2-Oxo)pentadecyl-CoA has enabled the formation of stable ternary complexes of NMT with the acyl-CoA analogue and a peptide or peptidomimetic substrate, allowing for detailed structural analysis. nih.govacs.org These complexes provide a snapshot of the enzyme in a state that mimics the substrate-bound form immediately prior to catalysis.

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structure of NMT in complex with S-(2-Oxo)pentadecyl-CoA. These studies have provided high-resolution views of the enzyme's active site and the interactions that govern substrate binding. For instance, the structure of a ternary complex of Saccharomyces cerevisiae NMT1p with S-(2-Oxo)pentadecyl-CoA and a competitive peptidomimetic inhibitor was solved at 2.9 Å resolution. nih.gov Similarly, the structure of Leishmania donovani NMT was determined at a remarkable 1.4 Å resolution when crystallized with this non-hydrolyzable analogue. nih.govcore.ac.uk These high-resolution structures are invaluable for understanding the enzyme's mechanism and for structure-based drug design. nih.gov

A ternary complex of S. cerevisiae NMT1p with S-(2-Oxo)pentadecyl-CoA and an octapeptide substrate (GLYASKLA) has also been determined to 2.5 Å resolution. nih.govacs.org The data from these crystallographic studies have been deposited in the Protein Data Bank (PDB), making them accessible for further computational analyses. scielo.br

The structures of NMT from pathogenic fungi, such as Aspergillus fumigatus and Saccharomyces cerevisiae, in complex with S-(2-Oxo)pentadecyl-CoA have been extensively studied to aid in the development of antifungal drugs. nih.govdntb.gov.ua The crystal structure of a ternary complex of NMT from Aspergillus fumigatus with S-(2-Oxo)pentadecyl-CoA and a synthetic inhibitor was determined at 2.1 Å resolution. nih.govdntb.gov.ua

In Saccharomyces cerevisiae, the NMT fold is characterized by a saddle-shaped β-sheet flanked by helices. acs.org This structure has a pseudo-two-fold symmetry, with the N-terminal half forming the binding site for myristoyl-CoA and the C-terminal half accommodating the peptide substrate. acs.org The S-(2-oxo)pentadecyl-CoA molecule binds in a bent, question-mark-like conformation. acs.org

| Fungal Species | Complex Components | Resolution (Å) | Key Structural Features |

| Aspergillus fumigatus | NMT, S-(2-Oxo)pentadecyl-CoA, Synthetic Inhibitor | 2.1 | Ternary complex structure provides insights for antifungal drug design. nih.govdntb.gov.ua |

| Saccharomyces cerevisiae | NMT1p, S-(2-Oxo)pentadecyl-CoA, Octapeptide (GLYASKLA) | 2.5 | Saddle-shaped β-sheet, pseudo-two-fold symmetry, bent conformation of the acyl-CoA analogue. nih.govacs.org |

| Saccharomyces cerevisiae | NMT1p, S-(2-Oxo)pentadecyl-CoA, Peptidomimetic Inhibitor | 2.9 | Reveals features defining substrate specificity and regulating substrate/product binding and release. nih.govpdbj.org |

The binding of S-(2-Oxo)pentadecyl-CoA induces significant conformational changes in NMT, which are crucial for the subsequent binding of the peptide substrate. nih.govnih.gov In unliganded NMT structures, a flap can occlude the peptide substrate binding site. nih.govcore.ac.uk The binding of the fatty acyl-CoA analogue in the N-terminal lobe leads to the loosening of this flap, making the peptide binding site in the C-terminal lobe accessible. nih.govcore.ac.uk This is consistent with an ordered Bi-Bi reaction mechanism where myristoyl-CoA binds first, followed by the peptide. acs.orgpnas.org

Studies with S. cerevisiae NMT have revealed that the binding of myristoyl-CoA (and its analogues) alters the enzyme's conformation to promote the binding of both the acyl-CoA itself and the peptide. nih.gov This induced fit mechanism ensures the correct ordering of substrate binding. The analogue-bound state represents a high-affinity state for peptide substrates. pnas.org

Structural Analysis of Fungal NMTs (e.g., Aspergillus fumigatus, Saccharomyces cerevisiae) in Complex with S-(2-Oxo)pentadecyl-CoA

Molecular Recognition and Binding Site Analysis of S-(2-Oxo)pentadecyl-CoA

The detailed structural information from the NMT-S-(2-Oxo)pentadecyl-CoA complexes has allowed for a thorough analysis of the molecular interactions that govern the recognition and binding of the acyl-CoA molecule.

The myristoyl-CoA (and its analogue) binds in a distinctive bent conformation, which is stabilized by interactions with the protein. acs.org This bending occurs at specific points: the pyrophosphate, the C6-C7 group of the pantetheine (B1680023) arm, and at C1 and the C5-C6 group of the myristoyl chain. acs.org

Specific amino acid residues within the acyl-CoA binding groove play critical roles in the binding and positioning of S-(2-Oxo)pentadecyl-CoA. In S. cerevisiae NMT, the backbone amides of Phenylalanine 170 (F170) and Leucine 171 (L171) form a putative oxyanion hole that polarizes the thioester carbonyl of the myristoyl-CoA analogue. acs.org The Cδ2 atom of L171 is also in close proximity (≤4 Å) to several parts of the bound acyl-CoA, including the adenine (B156593) ring, the pantetheine moiety, and the myristate chain. acs.org

Mutagenesis studies have confirmed the importance of these and other residues. For example, mutating F170 and L171 to Alanine in S. cerevisiae NMT resulted in a 48-fold increase in the inhibitory constant (Ki) for S-(2-Oxo)pentadecyl-CoA, indicating a significant reduction in binding affinity. acs.org

| Residue | Organism | Interaction with S-(2-Oxo)pentadecyl-CoA | Effect of Mutation |

| Phe170 | Saccharomyces cerevisiae | Forms part of the oxyanion hole, interacting with the thioester carbonyl. acs.org | F170A/L171A double mutant shows a 48-fold increase in Ki for the analogue. acs.org |

| Leu171 | Saccharomyces cerevisiae | Forms part of the oxyanion hole and has close contacts with the adenine, pantetheine, and myristate moieties. acs.org | F170A/L171A double mutant shows a 48-fold increase in Ki for the analogue. acs.org |

Quantitative Assessment of Intermolecular Contacts within Enzyme-Analogue Structures

High-resolution crystal structures of NMT in a ternary complex with S-(2-Oxo)pentadecyl-CoA and a peptide substrate or inhibitor have provided a quantitative view of the molecular interactions at the active site. acs.orgnih.govrsc.org These structures reveal the precise contacts that stabilize the binding of the acyl-CoA analogue, which informs our understanding of the binding of the natural substrate.

In the ternary complex of Saccharomyces cerevisiae NMT (Nmt1p), S-(2-Oxo)pentadecyl-CoA, and an octapeptide substrate (GLYASKLA), the structure was determined at 2.5 Å resolution. acs.orgnih.govpdbj.org A key quantitative finding from this structure is the distance between the nucleophilic N-terminal glycine (B1666218) amine of the peptide and the thioester carbonyl of the S-(2-Oxo)pentadecyl-CoA, which was measured to be 6.3 Å. acs.orgpdbj.org This distance represents a pre-catalytic state, poised for the acyl transfer reaction. The structure also identified an "oxyanion hole," formed by the backbone amides of residues Phe170 and Leu171, which is positioned to polarize the reactive thioester carbonyl. acs.orgnih.gov

Further detailed interactions were elucidated from a high-resolution (1.38 Å) crystal structure of Plasmodium vivax NMT (PvNMT) in a ternary complex with S-(2-Oxo)pentadecyl-CoA and a peptidomimetic inhibitor. rsc.org Although these are interactions with the inhibitor, they occur within the peptide-binding pocket shaped by the presence of S-(2-Oxo)pentadecyl-CoA and are thus representative of the binding environment.

Table 1: Key Intermolecular Contacts in the PvNMT Ternary Complex

| Interacting Groups | Enzyme Residue(s) | Interaction Type | Distance (Å) |

|---|---|---|---|

| Inhibitor N-terminal Amine | Leu410 (C-terminal carboxylate) | Electrostatic | Not specified |

| Inhibitor Serine Hydroxyl | His213 (side chain) | Hydrogen Bond | Not specified |

| Inhibitor Lysine Amino Group | Asp98, Asp100, Asp385 | Ionic | Not specified |

Data derived from the study of a peptidomimetic inhibitor in complex with PvNMT and S-(2-Oxo)pentadecyl-CoA. rsc.org

These quantitative structural data are fundamental for understanding how the enzyme recognizes and positions its substrates for catalysis. The use of S-(2-Oxo)pentadecyl-CoA has been indispensable in capturing these structural snapshots. rcsb.orgrsc.orgyork.ac.uk

Mechanistic Insights Derived from S-(2-Oxo)pentadecyl-CoA Complex Structures

The stable complexes formed between NMT and S-(2-Oxo)pentadecyl-CoA have been instrumental in deciphering the catalytic mechanism and substrate preferences of the enzyme.

Kinetic and structural studies using S-(2-Oxo)pentadecyl-CoA have provided strong evidence for a sequential ordered Bi-Bi reaction mechanism for NMT. pnas.orgacs.orgrhea-db.org In this mechanism, myristoyl-CoA binds to the enzyme first, inducing a conformational change that creates a high-affinity binding site for the peptide substrate. acs.orgpnas.org This is followed by the catalytic transfer of the myristoyl group and the sequential release of CoA and the myristoylated peptide. acs.orgrhea-db.org

The non-hydrolyzable nature of S-(2-Oxo)pentadecyl-CoA allows the formation of a stable ternary complex, effectively trapping the enzyme in a state that mimics the moment just before catalysis. pnas.orgacs.org The crystal structure of this complex in S. cerevisiae NMT revealed the positioning of the peptide's N-terminal glycine relative to the analogue's carbonyl group. acs.orgnih.gov It is proposed that the C-terminal carboxylate of the enzyme facilitates the deprotonation of the glycine's ammonium (B1175870) group. acs.org This deprotonation would allow the resulting amine nucleophile to rotate and approach the thioester carbonyl, initiating the acyl transfer. The 6.3 Å distance observed in the trapped complex represents the starting point for this motion. acs.orgpdbj.org

S-(2-Oxo)pentadecyl-CoA has been a crucial tool for quantifying the binding affinity of myristoyl-CoA and understanding NMT's remarkable substrate specificity. As a competitive inhibitor of myristoyl-CoA, its inhibition constant (Kᵢ) provides a close approximation of the dissociation constant (Kₑ) for the natural substrate. uniprot.orgacs.orgresearchgate.net

Kinetic studies on human NMT1 demonstrated that S-(2-Oxo)pentadecyl-CoA is a potent inhibitor. acs.orgresearchgate.net The stark difference in binding affinities, as revealed by comparing the Kᵢ of S-(2-Oxo)pentadecyl-CoA with that of an acetyl-CoA analogue, explains the enzyme's strong preference for myristoyl-CoA in a cellular context. acs.orgresearchgate.net

Table 2: Inhibition Constants (Kᵢ) of Acyl-CoA Analogues for NMT1

| Analogue | Corresponding Substrate | Inhibition Constant (Kᵢ) |

|---|---|---|

| S-(2-Oxo)pentadecyl-CoA | Myristoyl-CoA | 14.7 ± 2.2 nM |

| S-Acetonyl-CoA | Acetyl-CoA | 10.1 ± 2.2 µM |

Data highlights the significantly tighter binding of the myristoyl-CoA analogue compared to the acetyl-CoA analogue. acs.orgresearchgate.net

This nearly three-orders-of-magnitude difference in binding affinity is a primary determinant of NMT's substrate selectivity, ensuring that myristoylation is the predominant reaction even though the enzyme can catalytically process other acyl-CoAs like acetyl-CoA with similar efficiency (kcat/Km) in vitro. acs.orgresearchgate.net Furthermore, structural studies show that the binding of the long fatty acyl chain of the analogue deep within a hydrophobic pocket in the N-terminal lobe of the enzyme induces conformational changes that are necessary for efficient peptide binding, a form of cooperativity that further enhances substrate specificity. nih.govacs.orgacs.org

S 2 Oxo Pentadecyl Coa As a Probe in Nmt Inhibitor Studies and Rational Drug Design

Use of S-(2-Oxo)pentadecyl-CoA in Characterizing NMT Inhibitor Binding

The unique chemical properties of S-(2-Oxo)pentadecyl-CoA allow it to act as a surrogate for myristoyl-CoA, binding to the NMT active site without undergoing the subsequent transfer reaction. nih.govcore.ac.uk This allows for the formation of stable enzyme-ligand complexes. Kinetic studies have demonstrated that S-(2-Oxo)pentadecyl-CoA is a competitive inhibitor of NMT with respect to myristoyl-CoA. acs.org The use of this analogue was instrumental in elucidating the ordered Bi-Bi catalytic mechanism of NMT, where the binding of myristoyl-CoA precedes the binding of the peptide substrate, and the release of CoA precedes the release of the myristoylated peptide. nih.govacs.orgresearchgate.net

A primary application of S-(2-Oxo)pentadecyl-CoA is in co-crystallization strategies aimed at solving the three-dimensional structures of NMT in complex with inhibitors. dntb.gov.uarsc.orgrsc.org By incubating the NMT enzyme with both S-(2-Oxo)pentadecyl-CoA and a synthetic inhibitor, researchers can generate a stable ternary complex (NMT-analogue-inhibitor). nih.govnih.gov This complex can then be crystallized and its structure determined using X-ray crystallography. This technique provides a high-resolution snapshot of how the inhibitor binds to the enzyme's active site when the myristoyl-CoA binding pocket is occupied. rsc.orgrsc.orgresearchgate.net This approach has been successfully applied to NMT from various organisms, including the fungal pathogen Aspergillus fumigatus, and the protozoan parasites Plasmodium vivax and Leishmania donovani. dntb.gov.uanih.govyork.ac.ukrsc.org

Structural analysis of these ternary complexes provides profound insights into the molecular basis of inhibitor action. dntb.gov.ua For instance, the crystal structure of NMT from Aspergillus fumigatus in a complex with S-(2-Oxo)pentadecyl-CoA and a synthetic inhibitor was determined at a 2.1 Å resolution. dntb.gov.uanih.gov Similarly, a ternary complex of Plasmodium vivax NMT (PvNMT), S-(2-Oxo)pentadecyl-CoA, and a peptidomimetic inhibitor was solved to a high resolution of 1.38 Å. rsc.org

These structures consistently reveal that inhibitors bind in the peptide-binding groove of the enzyme, adjacent to where the S-(2-Oxo)pentadecyl-CoA molecule is bound. rsc.orgiucr.org The analogue itself binds in a characteristic bent conformation, often described as resembling a question mark, within a hydrophobic pocket in the N-terminal lobe of the enzyme. nih.govacs.orgcore.ac.uk This binding induces a conformational change that opens the peptide-binding site, which is then occupied by the inhibitor. york.ac.ukcore.ac.uk These detailed structural views show the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the inhibitor to the enzyme. rsc.orgresearchgate.net

The use of S-(2-Oxo)pentadecyl-CoA allows for the direct comparison of how different classes of inhibitors interact with the NMT active site. Studies have revealed that while various inhibitors may target the same peptide-binding pocket, they often do so by exploiting different features within that pocket. iucr.org For example, the binding mode of a quinoline-based inhibitor in PvNMT was compared to other known inhibitors. rsc.orgnih.gov The quinoline (B57606) compound fits into a hydrophobic pocket, establishing π-π stacking interactions with phenylalanine residues, a binding mode distinct from other inhibitor classes that form key interactions with the C-terminal carboxylate of the enzyme. rsc.orgnih.gov By solving crystal structures of different inhibitors in complex with NMT and S-(2-Oxo)pentadecyl-CoA, researchers can understand why certain chemical scaffolds have higher affinity or selectivity, providing a basis for designing improved or chimeric compounds. iucr.orgacs.org

Implications for Structure-Based Drug Design Targeting NMT Enzymes

The detailed structural information gleaned from studies using S-(2-Oxo)pentadecyl-CoA has significant implications for the rational, structure-based design of new drugs targeting NMT. dntb.gov.uanih.gov By visualizing the precise interactions between an inhibitor, the enzyme, and the co-substrate analogue, medicinal chemists can make targeted modifications to inhibitor scaffolds to enhance their potency and selectivity. acs.org

A key goal in NMT-targeted drug design is achieving selectivity for the pathogen's enzyme over the human NMT isoforms to minimize potential toxicity. Structural data from ternary complexes reveals subtle differences in the active sites of NMTs from different species. iucr.org For example, analysis of Leishmania NMT inhibitor complexes highlighted the conformational flexibility of a tyrosine residue (Tyr217) in the active site, a feature that can be exploited to confer selectivity over the human enzyme. iucr.org

This structural knowledge enables the application of powerful design principles. In one successful example, insights from the crystal structures of two different inhibitor series bound to Leishmania NMT were used to create a hybrid inhibitor. acs.org This novel compound combined the advantageous binding features of both parent molecules, resulting in a 40-fold improvement in potency against the parasite NMT while maintaining high selectivity. acs.org

NMT is a genetically validated essential target in Candida albicans and Cryptococcus neoformans, the two leading fungal pathogens responsible for systemic infections in immunocompromised individuals. acs.orgacs.org This makes NMT a highly attractive target for the development of new antifungal therapies, which are urgently needed due to rising drug resistance. jst.go.jpfrontiersin.org

The principles of structure-based design, informed by studies with acyl-CoA analogues, have been applied to discover potent antifungal NMT inhibitors. Researchers have designed and synthesized series of compounds, such as imidazole-substituted dipeptide amides, that show potent and selective inhibition of C. albicans NMT. acs.org The development strategy evolved from identifying the key functional groups required for binding, followed by structural modifications to optimize potency. acs.org These efforts confirm that NMT is a druggable target and that inhibitors designed to block its function can exert powerful antifungal activity against clinically important pathogens like C. albicans and C. neoformans. acs.orgjst.go.jp

Data Tables

Table 1: Examples of NMT Crystal Structures in Complex with S-(2-Oxo)pentadecyl-CoA This table provides a selection of Protein Data Bank (PDB) entries for N-myristoyltransferase structures that were crystallized with the S-(2-Oxo)pentadecyl-CoA analogue to facilitate structural analysis of inhibitor binding.

| PDB Code | Enzyme Source | Ligands Present | Resolution (Å) | Reference |

| 4QBJ | Aspergillus fumigatus | S-(2-Oxo)pentadecyl-CoA, Synthetic inhibitor | 2.1 | nih.gov |

| 4C68 | Plasmodium vivax | S-(2-Oxo)pentadecyl-CoA, Peptidomimetic inhibitor (10) | 1.38 | rsc.org |

| 5G1Z | Plasmodium vivax | S-(2-Oxo)pentadecyl-CoA, Quinoline inhibitor (1) | Not specified in text | rsc.orgnih.gov |

| 2WUU | Leishmania donovani | S-(2-Oxo)pentadecyl-CoA | 1.42 | pitt.eduyork.ac.ukscielo.br |

| 1IYL | Candida albicans | S-(2-Oxo)pentadecyl-CoA, Peptide substrate analogue | 2.8 | jst.go.jp |

Structural Analysis of NMT-S-(2-Oxo)pentadecyl-CoA-Inhibitor Quaternary Complexes

3 Advances in Antiparasitic Drug Discovery Utilizing NMT (e.g., Cryptosporidium, Leishmania, Trypanosoma cruzi, Trypanosoma brucei, Malaria)

Cryptosporidium

Cryptosporidium parvum, a protozoan parasite that causes significant diarrheal disease, especially in young children, currently lacks effective drug treatments or vaccines. nih.gov N-myristoyltransferase has emerged as an attractive target for drug development against this parasite. nih.govacs.org To this end, researchers have conducted high-throughput screening of large compound libraries against Plasmodium NMT and subsequently counter-screened the hits against Cryptosporidium NMT (CpNMT). nih.govacs.org This approach led to the identification of potential hit compounds. nih.govacs.org

To understand the binding modes of these inhibitors and facilitate rational drug design, the crystal structure of CpNMT bound to Myristoyl-Coenzyme A (MyrCoA) has been determined. acs.org Furthermore, ternary complexes with MyrCoA and hit compounds have been crystallized, revealing that the inhibitors bind in alternate conformations within the peptide-binding cleft. acs.org These structural insights provide a molecular basis for the observed binding affinities and a roadmap for designing more potent and selective inhibitors against cryptosporidiosis. nih.govacs.org

Leishmania

Leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania, presents in various clinical forms and is a significant global health problem. imperial.ac.uk NMT has been genetically and pharmacologically validated as a key drug target in Leishmania species. researchgate.netimperial.ac.ukacs.org The use of S-(2-Oxo)pentadecyl-CoA has been pivotal in advancing our understanding of Leishmania donovani NMT (LdNMT). Researchers have successfully crystallized and solved the high-resolution structure of LdNMT in a complex with this non-hydrolysable substrate analogue. researchgate.netnih.govnih.govyork.ac.uk

This structural work revealed an extended and curved substrate-binding groove. researchgate.netnih.govnih.gov The binding of S-(2-Oxo)pentadecyl-CoA induces a conformational change, loosening a flap that otherwise blocks the protein substrate binding site. researchgate.netnih.govnih.gov This detailed structural information has been invaluable for in silico studies and the rational design of potent and selective LdNMT inhibitors. pitt.edu For instance, it has guided the development of thienopyrimidine and other series of inhibitors, with efforts focused on improving selectivity over human NMT isoforms. imperial.ac.ukacs.orgrsc.org

Trypanosoma cruzi

Chagas disease, caused by Trypanosoma cruzi, is a major health issue in Latin America that has now spread globally. plos.org The current treatments have significant limitations, underscoring the need for new therapeutic agents. plos.org NMT has been identified as an essential enzyme in T. cruzi and a promising target for chemotherapy. plos.org

While the pyrazole (B372694) sulfonamide NMT inhibitor DDD85646 showed high potency against T. brucei, it was significantly less effective against recombinant TcNMT and T. cruzi epimastigotes. acs.orgplos.org However, other known trypanosomatid NMT inhibitors have demonstrated potent anti-proliferative effects at submicromolar concentrations against the mammal-dwelling stages of T. cruzi. plos.org Metabolic labeling experiments have confirmed that these inhibitors reduce the myristoylation of parasite proteins, indicating on-target activity. plos.org

Trypanosoma brucei

Trypanosoma brucei is the causative agent of human African trypanosomiasis, or sleeping sickness. acs.org NMT has been validated as a druggable target for both the early and late stages of this disease. acs.org The inhibitor DDD85646 served as a starting point for the design of a new class of potent, brain-penetrant inhibitors of T. brucei NMT (TbNMT). acs.org Although obtaining crystal structures of TbNMT has been challenging, structures of Leishmania major NMT (LmNMT) and Aspergillus fumigatus NMT have been used as surrogates due to high sequence identity in the inhibitor binding site. acs.org This structural information, combined with structure-activity relationship studies, has guided the optimization of inhibitors with improved properties for treating stage 2 of the disease. acs.org

Malaria

N-myristoylation is essential for the viability of malaria parasites, including Plasmodium falciparum and Plasmodium vivax, making NMT a highly promising antimalarial drug target. acs.orgnih.gov The non-hydrolysable myristoyl-CoA analogue, S-(2-Oxo)pentadecyl-CoA, has been instrumental in structural studies of Plasmodium NMTs. For instance, it has been used to co-crystallize P. vivax NMT (PvNMT) with various inhibitors, such as quinolines and peptidomimetics. rsc.orgnih.govresearchgate.net

These crystallographic studies have provided high-resolution views of how inhibitors bind to the peptide-binding pocket, mimicking key recognition elements of the natural peptide substrates. rsc.org This structural understanding has been crucial for the rational, structure-guided optimization of inhibitor series to achieve balanced activity against both P. vivax and P. falciparum NMT. nih.gov Furthermore, these studies have helped in designing inhibitors with improved selectivity over the human NMT isoforms, a key challenge in the development of safe and effective antimalarial NMT inhibitors. acs.orgnih.govplos.org

Broader Academic Context of S 2 Oxo Pentadecyl Coa in Protein N Myristoylation Research

Contributions to Understanding Protein Lipidation Pathways in Eukaryotes

Protein N-myristoylation is the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide array of eukaryotic and viral proteins. frontiersin.orgnih.gov This process is catalyzed by the enzyme N-myristoyltransferase (NMT). wikipedia.org S-(2-Oxo)pentadecyl-CoA has been instrumental in elucidating the fundamental mechanisms of this pathway. nih.gov

Because S-(2-Oxo)pentadecyl-CoA cannot be broken down by NMT, it effectively acts as a competitive inhibitor, allowing scientists to "trap" the enzyme in its myristoyl-CoA-bound state. nih.govacs.orgacs.org This has been pivotal in confirming the ordered Bi-Bi reaction mechanism of NMT, where myristoyl-CoA must bind to the enzyme before the protein substrate can. nih.govpnas.orgresearchgate.net The subsequent release of coenzyme A precedes the release of the newly myristoylated protein. nih.gov

Furthermore, the use of this analogue has enabled precise measurements of the binding affinity between NMT and its lipid substrate. nih.govacs.org Kinetic studies have determined the inhibitor dissociation constant (Ki) for S-(2-Oxo)pentadecyl-CoA, which provides a close estimate of the dissociation constant (Kd) for the natural substrate, myristoyl-CoA. nih.govacs.org This detailed kinetic information is fundamental to understanding the enzyme's specificity and efficiency.

Table 1: Kinetic Inhibition Data of N-Myristoyltransferase (NMT) by S-(2-Oxo)pentadecyl-CoA

| Enzyme | Organism | Ki Value (nM) | Study Highlights |

| NMT1 | Homo sapiens (Human) | 14.7 ± 2.2 | Demonstrated competitive inhibition and high binding affinity, explaining the enzyme's strong preference for myristoyl-CoA over other acyl-CoAs. nih.govacs.org |

| Nmt1p | Saccharomyces cerevisiae (Yeast) | ~25 | Used to characterize the myristoyl-CoA binding site and confirm the ordered Bi-Bi reaction mechanism. nih.govacs.orgnih.gov |

Insights into the Post-Translational Regulation of Protein Function

Post-translational modifications (PTMs) are critical for expanding the functional diversity of the proteome, and N-myristoylation is a key PTM that regulates numerous cellular processes. creative-diagnostics.comgsconlinepress.com The covalent attachment of the myristoyl group can significantly alter a protein's properties, influencing its stability, conformation, and interactions with other molecules. nih.govcreative-diagnostics.com

By using S-(2-Oxo)pentadecyl-CoA as an inhibitor, researchers can dissect the specific functional roles of N-myristoylation. nih.gov Blocking this modification allows for the observation of subsequent changes in cellular events, thereby linking the myristoylation status of a protein to its function. nih.govresearchgate.net This approach has been crucial in understanding how N-myristoylation acts as a molecular switch. For example, in some proteins, the myristoyl group can be sequestered in a hydrophobic pocket and exposed upon a specific signal, leading to a change in the protein's activity or location. wikipedia.org This modification is integral to the function of many proteins involved in signal transduction cascades, such as G-proteins and protein kinases. creative-diagnostics.comnih.gov

Relevance in Studies of Protein Localization and Trafficking

A primary function of N-myristoylation is to facilitate the targeting and anchoring of proteins to cellular membranes. wikipedia.orgcreative-diagnostics.com The myristoyl group provides a hydrophobic anchor that promotes the association of proteins with the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria. creative-diagnostics.comfrontiersin.orgnih.gov

The study of protein localization has greatly benefited from the use of S-(2-Oxo)pentadecyl-CoA. By inhibiting NMT with this analogue, scientists can investigate how the absence of myristoylation affects a protein's subcellular distribution. nih.gov These studies have confirmed that for many proteins, N-myristoylation is an essential signal for their transport to and stable association with specific membrane compartments. frontiersin.orgfrontiersin.org For instance, the myristoylation of certain kinases is a prerequisite for their trafficking to the plasma membrane, where they participate in critical signaling pathways. frontiersin.org In some cases, myristoylation works in concert with other signals, such as a cluster of basic amino acids or a second lipid modification like palmitoylation, to ensure precise targeting and stable membrane anchoring. wikipedia.orgtandfonline.com

Role in Investigating Protein Complex Assembly and Stability

The proper assembly of proteins into functional complexes is fundamental to nearly all biological processes. N-myristoylation can play a direct role in mediating the protein-protein interactions necessary for the formation and stability of these complexes. nih.govcreative-diagnostics.com The myristoyl group can either contribute to a hydrophobic binding interface or induce a conformational change in the protein that promotes interaction with other subunits. nih.gov

S-(2-Oxo)pentadecyl-CoA has been invaluable in structural biology studies aimed at understanding these interactions. Co-crystallization of NMT with its peptide substrate and S-(2-Oxo)pentadecyl-CoA has provided high-resolution snapshots of the ternary complex. nih.govnih.govacs.orgyork.ac.uk These structures reveal in atomic detail how the enzyme recognizes its substrates and how the myristoyl group is positioned for transfer. nih.govacs.org They also illuminate how the binding of myristoyl-CoA can induce conformational changes in NMT that create the binding site for the protein substrate. nih.govnih.gov This structural information is crucial for understanding how myristoylation influences the architecture and stability of proteins and the larger complexes they are part of, such as those involved in signal transduction and vesicular trafficking. researchgate.netnih.govresearchgate.net

Advanced Methodologies and Future Research Directions Involving S 2 Oxo Pentadecyl Coa

Application of High-Resolution Structural Biology Techniques for Analogue Studies

Structural biology provides an atomic-level framework for understanding how NMT recognizes its substrates and how analogues like S-(2-Oxo)pentadecyl-CoA inhibit its function.

X-ray crystallography has been instrumental in elucidating the binding mode of S-(2-Oxo)pentadecyl-CoA within the NMT active site. This non-hydrolyzable analogue of myristoyl-CoA has been successfully co-crystallized with NMT from various organisms, providing high-resolution snapshots of the enzyme-ligand complex. For instance, the structure of Leishmania donovani NMT (LdNMT) in complex with S-(2-Oxo)pentadecyl-CoA was solved to a resolution of 1.4 Å using molecular replacement. nih.govmdpi.comnih.govnih.govresearchgate.net This structure revealed a 14-stranded twisted β-sheet as a defining feature, with the fatty acyl-CoA analogue largely buried in the N-terminal lobe of the enzyme. nih.govmdpi.comnih.govresearchgate.net The binding of the analogue induces a conformational change, leading to the loosening of a flap that otherwise blocks the peptide substrate binding site, a finding consistent with the enzyme's ordered Bi-Bi kinetic mechanism. nih.govmdpi.comnih.gov

Similarly, a ternary complex of Saccharomyces cerevisiae NMT (Nmt1p) with S-(2-Oxo)pentadecyl-CoA and an octapeptide substrate (GLYASKLA) was solved at 2.5 Å resolution. scielo.brresearchgate.netacs.org This ternary structure provided critical details about peptide binding specificity and the mechanism of acyl transfer. scielo.brresearchgate.net S-(2-Oxo)pentadecyl-CoA has also been used to facilitate the structural determination of NMT in complex with other peptidomimetic inhibitors, serving as a vital tool to lock the enzyme in a relevant conformation for crystallographic studies. nih.gov

| PDB ID | Organism | Ligands | Resolution (Å) | Key Findings |

| 2WUU | Leishmania donovani | S-(2-Oxo)pentadecyl-CoA | 1.42 | High-resolution view of the myristoyl-CoA binding pocket; confirms conformational changes upon ligand binding. nih.govscielo.br |

| 1IID | Saccharomyces cerevisiae | S-(2-Oxo)pentadecyl-CoA, GLYASKLA octapeptide | 2.50 | Reveals details of peptide substrate recognition and illuminates the mechanism of acyl transfer. scielo.brresearchgate.netnih.gov |

| 4C68 | Plasmodium vivax | S-(2-Oxo)pentadecyl-CoA, Peptidomimetic inhibitor 10 | 1.38 | Shows the binding mode of a peptidomimetic inhibitor in the peptide-binding pocket alongside the CoA analogue. nih.gov |

While X-ray crystallography provides high-resolution static images, cryo-electron microscopy (cryo-EM) is emerging as a powerful technique for studying the structure of dynamic and flexible macromolecules that are often difficult to crystallize. nih.govfsu.eduspringernature.com Recent technical breakthroughs have enabled cryo-EM to determine structures at near-atomic resolution, making it increasingly relevant for structure-based drug design. nih.govfrontiersin.org

For NMT, cryo-EM holds significant potential for several reasons:

Capturing Conformational Dynamics : NMT undergoes significant conformational changes, adopting "open" and "closed" states during its catalytic cycle. mdpi.comnih.gov Cryo-EM is particularly well-suited to capture these different functional states in solution, providing a more dynamic picture of how analogues like S-(2-Oxo)pentadecyl-CoA stabilize specific conformations. nih.gov

Analyzing Large Complexes : NMT interacts with other cellular components, and cryo-EM is adept at solving the structures of large, multi-protein complexes without the need for crystallization. springernature.comnih.gov This could be used to study NMT in complex with its protein substrates or regulatory partners.

Overcoming Crystallization Challenges : For NMT from certain species or specific mutant forms that resist crystallization, single-particle cryo-EM offers a viable alternative for structural determination. fsu.edu

Although a cryo-EM structure of an NMT-analogue complex has not yet been reported, the technique's ability to handle flexible proteins makes it a promising future direction for gaining deeper insights into NMT inhibition. nih.gov

Advanced X-ray Crystallography Protocols for NMT-Analogue Complexes

Computational Modeling and Simulation of Analogue Binding and Dynamics

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental data by providing insights into the dynamic nature of inhibitor binding. scielo.bracs.orgnih.govgoogle.com The high-resolution crystal structure of the LdNMT:S-(2-Oxo)pentadecyl-CoA complex (PDB: 2WUU) has served as a critical template for these in silico studies. scielo.brnih.gov

Molecular docking has been used to predict the binding modes of new series of inhibitors within the NMT active site, using the position of S-(2-Oxo)pentadecyl-CoA to define the binding pocket. scielo.brnih.gov MD simulations take this a step further by modeling the movement of the enzyme and ligand over time. These simulations have revealed that the potency of NMT inhibitors is highly correlated with their ability to stabilize the enzyme in a "closed" conformation. mdpi.comnih.gov In this state, the inhibitor becomes trapped within the enzyme's structure, creating a significant barrier to its dissociation and thereby increasing its potency. mdpi.comnih.gov This "inhibitor trapping" model, derived from computational simulations, suggests that predicting inhibitor potency may depend more on modeling the protein's conformational changes than solely on calculating static binding energies. mdpi.comnih.gov

Synthesis and Characterization of Next-Generation Myristoyl-CoA Analogues for Specific Research Probes

Building on the foundation laid by S-(2-Oxo)pentadecyl-CoA, researchers have synthesized a variety of next-generation myristoyl-CoA analogues designed as specialized research probes. These compounds incorporate different chemical moieties to investigate specific aspects of NMT function or to enable new experimental applications. nih.govrsc.orgnih.gov

| Analogue Name | Key Structural Feature | Research Application |

| S-(2-Oxo)pentadecyl-CoA | Ketone at position 2 | Non-hydrolyzable analogue for structural, kinetic, and biophysical studies. nih.govnih.govnih.gov |

| S-(2-Hydroxypentadecyl)-CoA | Hydroxyl group at position 2 | Used in structure-activity relationship studies to probe the importance of the keto group for inhibitory activity. nih.gov |

| S-(2-Bromo-tetradecanoyl)-CoA | Bromine at position 2 | Reversible competitive inhibitor used for structure-activity analysis. nih.gov |

| S-(13-Iodo-2-oxotridecyl)-CoA | Iodine near the terminus of the acyl chain | Heavy-atom derivative designed for phasing in X-ray crystallography to solve novel NMT structures. researchgate.net |

| Photocrosslinkable/Clickable Probes (e.g., X3, X8, X10) | Diazirine (photo-activatable) and Alkyne (clickable) groups | Metabolic probes to label NMT substrates in living cells and identify protein-protein interactions driven by myristoylation. rsc.org |

These advanced probes, particularly those with photoactivatable and clickable functionalities, represent a significant leap forward, enabling the study of NMT activity and its consequences within the complex environment of a living cell. rsc.org

Emerging Research Avenues in NMT Biology and Analogue-Based Therapeutic Strategies

Research into NMT biology and its inhibition continues to open up new therapeutic possibilities. NMT has been validated as a promising drug target for a range of diseases, including fungal infections, parasitic diseases like leishmaniasis and malaria, and various cancers. nih.govresearchgate.netpatsnap.comnih.gov

Emerging strategies are becoming increasingly sophisticated:

Targeting Specific Cancers : Recent studies have identified that certain cancers are particularly vulnerable to NMT inhibition. This includes tumors with specific genetic backgrounds, such as KRAS-mutant lung carcinomas with LKB1/KEAP1 co-mutations, and MYC-driven cancers, which were previously considered "undruggable". aacrjournals.orgmyricxbio.com NMT inhibition in some cancer cells has been shown to induce a form of cell death known as parthanatos, offering a way to kill cells that are resistant to other forms of apoptosis. aacrjournals.org

Antibody-Drug Conjugates (ADCs) : A novel therapeutic approach involves using potent NMT inhibitors as payloads for ADCs. reportablenews.com In this strategy, an antibody that specifically targets a cancer cell delivers the NMT inhibitor directly to the tumor, maximizing its efficacy while minimizing systemic toxicity. reportablenews.com

Probing the Myristoylated Interactome : The development of advanced chemical probes allows for the system-wide identification of proteins that interact with myristoylated proteins. rsc.org This opens up new avenues to understand the full biological consequences of NMT activity and inhibition, potentially revealing new drug targets and disease mechanisms.

Exploiting Conformational Dynamics : As revealed by computational studies, the concept of "inhibitor trapping" by stabilizing a specific enzyme conformation presents a new paradigm for drug design. mdpi.comnih.gov Future efforts will likely focus on designing inhibitors that specifically exploit the dynamic nature of the NMT active site to achieve higher potency and selectivity. mdpi.comnih.gov

The continued synergy between structural biology, biophysical analysis, computational modeling, and chemical synthesis promises to further advance our understanding of NMT and accelerate the development of next-generation therapeutics based on analogues like S-(2-Oxo)pentadecyl-CoA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.